Home > Products > Screening Compounds P21458 > Apatinib metabolite M1-1
Apatinib metabolite M1-1 - 1376710-38-1

Apatinib metabolite M1-1

Catalog Number: EVT-15326730
CAS Number: 1376710-38-1
Molecular Formula: C24H23N5O2
Molecular Weight: 413.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Apatinib metabolite M1-1 is a significant compound derived from apatinib, a selective inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2). Apatinib, also known as rivoceranib, is primarily utilized in cancer therapy, particularly for advanced gastric cancer and other malignancies. The compound is recognized for its potent anti-angiogenic properties, which inhibit tumor growth by blocking blood vessel formation. M1-1 is noted for its strong inhibitory effect on VEGFR-2, contributing to the pharmacological activity of apatinib in clinical settings .

Source

Apatinib was developed by Advenchen Laboratories in California and later licensed to HLB Life Science in Korea. It has been under investigation for various cancers, including metastatic gastric carcinoma and advanced hepatocellular carcinoma . The primary pathways of apatinib metabolism lead to several metabolites, with M1-1 being the most pharmacologically active .

Classification

M1-1 is classified as a metabolite of apatinib, specifically formed through oxidative biotransformation processes primarily mediated by cytochrome P450 enzymes. It falls under the category of small molecules with therapeutic applications in oncology .

Synthesis Analysis

Methods

The synthesis of apatinib involves multiple chemical reactions, including hydroxylation and N-dealkylation. Apatinib itself is synthesized from precursor compounds through a series of steps that include the use of reagents such as m-chloroperbenzoic acid for oxidation reactions .

Technical Details

The synthesis typically requires careful control of reaction conditions to ensure high yields and purity. For example, the conversion of apatinib to its N-oxide form involves specific stoichiometric ratios and reaction times to achieve optimal results . The metabolic pathway leading to M1-1 includes enzymatic reactions that occur mainly in the liver, highlighting the importance of hepatic metabolism in drug activation and detoxification processes .

Molecular Structure Analysis

Structure

The molecular formula for apatinib is C24H23N5OC_{24}H_{23}N_{5}O, with a molar mass of approximately 397.482 g/mol. The structure features a complex arrangement conducive to its function as a tyrosine kinase inhibitor, with specific functional groups that facilitate binding to VEGFR-2 .

Data

M1-1's structure can be inferred from that of apatinib, modified through metabolic processes such as hydroxylation. Detailed structural data can be obtained through spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirm the presence and configuration of functional groups within the molecule .

Chemical Reactions Analysis

Reactions

M1-1 is primarily formed through oxidative reactions involving cytochrome P450 enzymes. Key reactions include:

  • Hydroxylation: Involves the addition of hydroxyl groups to the aromatic rings or aliphatic chains.
  • N-dealkylation: Removal of alkyl groups from nitrogen atoms.

These reactions are crucial for converting apatinib into its active metabolites, influencing both efficacy and safety profiles .

Technical Details

The metabolic pathway for M1-1 formation includes several steps involving intermediate metabolites. The CYP3A4/5 enzymes play a dominant role in this biotransformation process, along with other enzymes like CYP2D6 and CYP2C9 contributing to minor pathways .

Mechanism of Action

Process

M1-1 exerts its pharmacological effects primarily by inhibiting VEGFR-2 signaling pathways. By binding to the receptor, it prevents downstream signaling that promotes angiogenesis—a critical process for tumor growth and metastasis. This inhibition leads to reduced endothelial cell proliferation and migration, ultimately impairing tumor vascularization .

Data

Physical and Chemical Properties Analysis

Physical Properties

M1-1 exhibits characteristics typical of small organic molecules, including solubility profiles influenced by its functional groups. Its melting point and boiling point have not been extensively documented but can be inferred from similar compounds.

Chemical Properties

The chemical stability of M1-1 under physiological conditions is crucial for its therapeutic efficacy. It undergoes further metabolic transformations that can affect its half-life and bioavailability. Studies indicate that M1-1 shows significant inhibition against various cytochrome P450 isoforms, which could lead to drug-drug interactions in clinical settings .

Applications

Scientific Uses

M1-1 is primarily researched for its role in cancer treatment as part of apatinib therapy. Its ability to inhibit angiogenesis makes it a candidate for combination therapies aimed at enhancing anti-tumor efficacy while potentially overcoming drug resistance observed in certain cancer types . Ongoing studies continue to explore its full therapeutic potential across various malignancies beyond gastric cancer.

Introduction to Apatinib Metabolite M1-1 in Oncology Research

Role of Apatinib Metabolite M1-1 in Targeted Antiangiogenic Therapy

M1-1 is generated via cytochrome P450 (CYP)-mediated hydroxylation of apatinib’s cyclopentyl ring, preserving the core structure essential for VEGFR-2 binding [4] [8]. This structural conservation enables M1-1 to maintain high binding affinity for VEGFR-2’s intracellular kinase domain, effectively blocking VEGF-induced autophosphorylation at concentrations comparable to apatinib (IC₅₀ ≈ 1 nM) [6] [8]. Consequently, M1-1 disrupts downstream pro-angiogenic signaling cascades, including:

  • Phospholipase Cγ (PLCγ)/protein kinase C (PKC) pathways
  • Extracellular signal-regulated kinase 1/2 (ERK1/2) activation
  • Focal adhesion kinase (FAK)-mediated endothelial migration [1] [8]

In vitro models demonstrate that M1-1 achieves concentration-dependent suppression of endothelial cell proliferation, migration, and tube formation—processes fundamental to tumor angiogenesis [2] [10]. At 1 μM, M1-1 reduces VEGF-stimulated human umbilical vein endothelial cell (HUVEC) proliferation by >70%, mirroring apatinib’s efficacy [6]. Crucially, M1-1 contributes to apatinib’s overall antiangiogenic effect through its prolonged systemic exposure. Pharmacokinetic studies in advanced cancer patients reveal that M1-1 exhibits a plasma elimination half-life of ~12 hours—significantly longer than apatinib’s 9-hour half-life—leading to sustained VEGFR-2 inhibition between apatinib dosing intervals [4].

Table 1: Metabolic Profile and Anti-Angiogenic Activity of Apatinib Metabolites

MetaboliteChemical DesignationPlasma Cmax (ng/mL)*Relative VEGFR-2 Inhibition (%)Key Functional Attributes
M1-1E-3-hydroxy-apatinib385 ± 11892% (vs. apatinib)Extended half-life; CYP-independent activity
M1-2Z-3-hydroxy-apatinib294 ± 9735%Low receptor affinity
M1-6Apatinib-25-N-oxide102 ± 45<10%Rapid clearance
M9-2E-3-hydroxy-apatinib-O-glucuronide620 ± 205InactiveBiliary excretion dominant

Data following 750 mg apatinib mesylate dose; mean ± SD [4]

Additionally, M1-1 influences tumor microenvironment (TME) reprogramming through mechanisms extending beyond direct VEGFR-2 blockade:

  • Glutamine metabolism modulation: In NSCLC models, M1-1 participates in apatinib-induced amino acid starvation responses, downregulating glutaminase 1 (GLS1) expression and activating the GCN2/eIF2α/ATF4 pathway. This metabolic shift potentiates apoptosis under nutrient-deprived conditions [7].
  • Glycolytic regulation: M1-1 contributes to PI3K/AKT/PFKFB3 pathway suppression in vascular endothelial cells, reducing fructose-2,6-bisphosphate production and inhibiting Warburg-like glycolysis in hepatocellular carcinoma-associated endothelia [10].
  • Multidrug resistance reversal: Like apatinib, M1-1 inhibits ATP-binding cassette (ABC) transporters (ABCB1, ABCG2), sensitizing resistant cancer cells to conventional chemotherapeutics [8] [9].

Position of M1-1 in the Metabolic Pathway of Tyrosine Kinase Inhibitors

M1-1 formation represents the initial oxidative biotransformation step in apatinib metabolism, primarily mediated by hepatic CYP450 isoforms. Reaction phenotyping studies identify CYP3A4/5 as the principal catalysts, with minor contributions from CYP2D6 and CYP2C9 [2] [4]. The reaction involves stereoselective hydroxylation at the cyclopentyl ring’s C3 position, yielding two diastereomers: the pharmacologically active E-isomer (M1-1) and its less active Z-counterpart (M1-2) in a 3:1 ratio [4]. This metabolic step exhibits non-linear pharmacokinetics, with M1-1 exposure increasing disproportionately at apatinib doses >500 mg due to enzyme saturation [4] [8].

Table 2: Enzymatic Parameters for M1-1 Formation from Apatinib

CYP IsoformCatalytic Efficiency (kcat/Km; mL/min/nmol)Contribution to Clearance (%)Inhibitors/Inducers Impacting M1-1
CYP3A418.7 ± 2.968%Ketoconazole (inhibition), Rifampicin (induction)
CYP3A56.4 ± 1.222%
CYP2D61.8 ± 0.47%Paroxetine (inhibition)
CYP2C90.9 ± 0.23%Fluconazole (inhibition)

Kinetic parameters derived from human liver microsome incubations [2] [4]

Following its generation, M1-1 undergoes further functionalization:

  • Phase II conjugation: UGT1A1, UGT1A3, and UGT2B7 catalyze M1-1’s glucuronidation, producing the inactive metabolite M9-2 (E-3-hydroxy-apatinib-O-glucuronide)—the dominant circulating species in plasma [4] [8].
  • Alternative oxidation pathways: Minor metabolic routes include N-dealkylation (forming M4-7/M4-8) and pyridyl-N-oxidation (yielding M1-6), collectively accounting for <15% of apatinib’s clearance [4].

M1-1’s elimination occurs predominantly via hepatobiliary excretion, with <5% of the administered apatinib dose recovered as M1-1 in urine. Fecal excretion accounts for >70% of eliminated M1-1-related material, primarily as glucuronidated derivatives [4] [8]. The metabolite’s disposition is significantly altered in cancer patients with hepatic impairment, where M1-1 accumulation correlates with reduced CYP3A4 activity [8].

The structural-activity relationship (SAR) of M1-1 exemplifies how targeted hydroxylation modulates drug properties:

  • Enhanced polarity: The 3-hydroxy group lowers M1-1’s logP by 0.8 units compared to apatinib, improving aqueous solubility but reducing blood-brain barrier penetration [4].
  • Metabolic stability: M1-1 resists further CYP-mediated oxidation, acting as a metabolic end-product that contributes to sustained VEGFR-2 inhibition [2].
  • Drug interaction potential: As a CYP3A4 substrate, M1-1 formation is vulnerable to pharmacokinetic interactions with strong inhibitors (e.g., itraconazole increases M1-1 AUC by 75%) or inducers (rifampicin decreases M1-1 AUC by 83%) [8] [9].

Properties

CAS Number

1376710-38-1

Product Name

Apatinib metabolite M1-1

IUPAC Name

N-[4-[(1R,3R)-1-cyano-3-hydroxycyclopentyl]phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C24H23N5O2/c25-16-24(10-7-20(30)14-24)18-3-5-19(6-4-18)29-23(31)21-2-1-11-27-22(21)28-15-17-8-12-26-13-9-17/h1-6,8-9,11-13,20,30H,7,10,14-15H2,(H,27,28)(H,29,31)/t20-,24+/m1/s1

InChI Key

PIRKQCNHXCEZRZ-YKSBVNFPSA-N

Canonical SMILES

C1CC(CC1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4

Isomeric SMILES

C1C[C@](C[C@@H]1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.